Cas no 1804679-41-1 (5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol)

5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol is a fluorinated pyridine derivative with a multifunctional structure, featuring amino, hydroxymethyl, hydroxyl, and difluoromethyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing bioactive molecules. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (difluoromethyl) groups enhances its reactivity, enabling selective modifications. Its hydroxymethyl group offers additional functionalization opportunities, while the difluoromethyl moiety may improve metabolic stability in drug design. The compound's balanced polarity facilitates solubility in common organic solvents, aiding synthetic applications. Its structural features make it a valuable scaffold for developing novel heterocyclic compounds with tailored properties.
5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol structure
1804679-41-1 structure
Product Name:5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol
CAS No:1804679-41-1
MF:C7H8F2N2O2
MW:190.147428512573
CID:4916447
Update Time:2025-10-28

5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol
    • Inchi: 1S/C7H8F2N2O2/c8-7(9)5-6(13)3(2-12)4(10)1-11-5/h1,7,12-13H,2,10H2
    • InChI Key: GKJWPCKCDMUSJJ-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(CO)C(=CN=1)N)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 171
  • XLogP3: 0.1
  • Topological Polar Surface Area: 79.4

5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024005874-500mg
5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol
1804679-41-1 97%
500mg
$1,038.80 2022-04-01
Alichem
A024005874-1g
5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol
1804679-41-1 97%
1g
$1,596.00 2022-04-01

Additional information on 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol

5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol: A Comprehensive Overview

The compound 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol, identified by the CAS registry number 1804679-41-1, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and versatile functionalities.

The molecular structure of 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol consists of a pyridine ring substituted with an amino group at position 5, a difluoromethyl group at position 2, a hydroxyl group at position 3, and a methanol group at position 4. These substituents contribute to the compound's distinct electronic and steric properties, making it a valuable candidate for research in fields such as pharmacology, material science, and catalysis.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials, particularly in the development of novel coordination polymers and metal-organic frameworks (MOFs). The presence of multiple functional groups allows for versatile interactions with metal ions, enabling the creation of highly porous and stable structures with applications in gas storage, catalysis, and sensing technologies.

In the pharmaceutical industry, 5-Amino-2-(difluoromethyl)-3-hydroxypyridine-4-methanol has shown promise as an intermediate in drug design. Its ability to form hydrogen bonds and participate in π-interactions makes it an attractive candidate for targeting specific biological pathways. Researchers have explored its potential as an anti-inflammatory agent and have demonstrated its ability to inhibit key enzymes involved in inflammatory responses.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine ring followed by sequential substitution reactions to introduce the desired functional groups. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and enhancing the overall yield.

In terms of environmental applications, this compound has been investigated for its role in remediation technologies. Its ability to bind heavy metals through chelation has led to its consideration as a component in water treatment systems designed to remove toxic contaminants from industrial effluents.

Looking ahead, ongoing research is focused on expanding the understanding of this compound's properties and exploring its applications in emerging fields such as nanotechnology and green chemistry. Its unique combination of functional groups positions it as a key player in the development of sustainable chemical processes and innovative materials.

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